molecular formula C19H23F5N2O B12267047 4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine

4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine

Cat. No.: B12267047
M. Wt: 390.4 g/mol
InChI Key: GTSMOFBYEHFBHY-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain proteins or enzymes, potentially leading to significant biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated piperidine derivatives and fluorinated quinolines . These compounds share some structural similarities but may differ in their specific chemical properties and applications.

Uniqueness

4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine is unique due to its specific arrangement of fluorine atoms and the presence of the piperidine ring

Properties

Molecular Formula

C19H23F5N2O

Molecular Weight

390.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C19H23F5N2O/c20-18(21)7-11-26(12-8-18)17(27)14-5-9-25(10-6-14)13-15-3-1-2-4-16(15)19(22,23)24/h1-4,14H,5-13H2

InChI Key

GTSMOFBYEHFBHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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